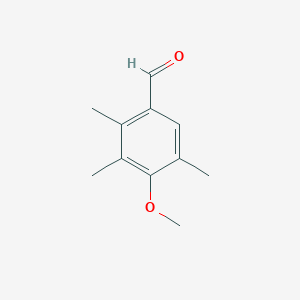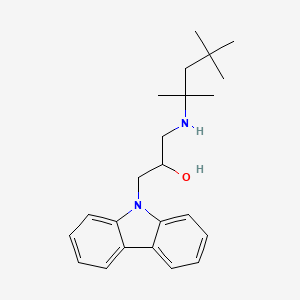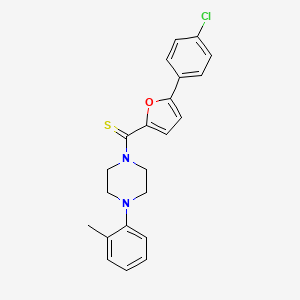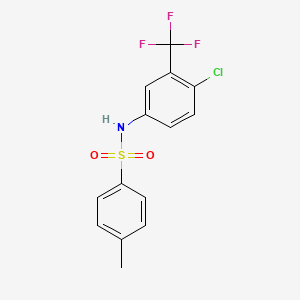![molecular formula C11H14N4O B2804972 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone CAS No. 338422-81-4](/img/structure/B2804972.png)
3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using DMFDMA catalysts . For example, a series of 3,4-dihydro-9-arylacridin-1 (2 H )-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . This was then successfully converted into pyrazole, isoxazol, 1-phenyl-1 H -pyrazole by treating it with reagents such as hydrazine, hydroxylamine, and phenylhydrazine .Molecular Structure Analysis
The molecular structure of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone is complex, with a combination of pyrrolidinone and pyrimidinyl groups attached to a dimethylamino methylene group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone include a molecular formula of C11H14N4O and a molecular weight of 218.26 .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
This compound is a key component in the synthesis of pharmacologically active decorated six-membered diazines . These diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Antifungal and Antibacterial Evaluations
The compound has been used in the synthesis of 2-((Dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-ones and their derivatives, which have shown significant antifungal and antibacterial activities . For example, the compounds 3a and 6a exhibited considerable antifungal activity against Candida albicans and Aspergillus niger respectively .
Antioxidant Evaluations
The compound 5a, synthesized using this compound, has shown prominent DPPH radical scavenging activity, indicating its potential as an antioxidant .
Synthesis of Heterocycles
The compound has been used as a formylating agent in the synthesis of heterocycles . These heterocycles have a wide range of biological activities and are valuable synthons for the synthesis of a wide variety of biologically active compounds .
Synthesis of Enaminones
The compound has been used in the synthesis of enaminones . These enaminones have been used as synthons to obtain corresponding pyrazole, isoxazole, and 1-phenyl-1H-pyrazole .
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, which have a high degree of structural diversity and are broadly applied in therapeutic disciplines, can be synthesized using this compound . These derivatives have been reported to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Eigenschaften
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14(2)8-9-4-7-15(10(9)16)11-12-5-3-6-13-11/h3,5-6,8H,4,7H2,1-2H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJVHCSEPMRJNP-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]benzenesulfonamide](/img/structure/B2804889.png)

![N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2804892.png)

![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)

![2-(2-Methylphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2804897.png)




![4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2804907.png)

